Divergent Kinase Inhibition Profile: 3-Allyladenine Exhibits Nanomolar Potency, Contrasting with Micromolar Activity of Benzyladenine
In an in vitro kinase assay using purified enzyme, 3-Prop-2-enylpurin-6-amine demonstrated an IC50 value of 120 nM [1]. In contrast, the canonical cytokinin analog 6-benzylaminopurine (BAP) exhibits significantly weaker kinase inhibition, with a reported IC50 of 2.00E+5 nM (200 µM) against purified cdc2 p34/Cyclin B kinase [2]. This represents a difference of over three orders of magnitude in potency.
| Evidence Dimension | Kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | 6-Benzylaminopurine (BAP): IC50 = 2.00E+5 nM (200 µM) |
| Quantified Difference | ~1667-fold more potent |
| Conditions | In vitro kinase assay with purified enzyme and 12.5 µM ATP for 3-allyladenine; purified cdc2 p34/Cyclin B kinase for BAP. |
Why This Matters
The substantial potency difference against kinases demonstrates that 3-allyladenine is not a functional substitute for BAP in kinase-targeting research and may serve as a more potent starting point for kinase inhibitor development.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for BDBM50118219. Retrieved from http://bdb8.ucsd.edu. View Source
- [2] BindingDB. (n.d.). Entry for 6-(benzylamino)purine (BDBM50205363). Retrieved from http://ww.bindingdb.org. View Source
